Ethylenediamine tartrate
Overview
Description
Ethylenediamine tartrate is a chemical compound formed by the combination of ethylenediamine and tartaric acid. It is known for its crystalline structure and is often used in various chemical and industrial applications. The compound is particularly valued for its ability to act as a chelating agent, binding to metal ions and facilitating various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethylenediamine tartrate can be synthesized by reacting ethylenediamine with tartaric acid in an aqueous solution. The reaction typically involves dissolving both components in water and allowing the solution to crystallize. The resulting crystals are then filtered and dried.
Industrial Production Methods: In industrial settings, the production of this compound often involves the gradual reduction of temperature of a solution saturated at an elevated temperature or feeding a solution saturated at one temperature into a tank containing seed crystals kept at a constant temperature slightly lower than the saturation temperature . This method ensures the growth of high-quality crystals with minimal impurities.
Chemical Reactions Analysis
Types of Reactions: Ethylenediamine tartrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: this compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction can produce various amines.
Scientific Research Applications
Ethylenediamine tartrate has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent in coordination chemistry and as a precursor for the synthesis of other compounds.
Biology: Employed in the study of enzyme mechanisms and as a stabilizer for certain biological molecules.
Medicine: Utilized in the formulation of certain pharmaceuticals and as a component in diagnostic assays.
Mechanism of Action
The mechanism of action of ethylenediamine tartrate involves its ability to chelate metal ions. The compound’s two amine groups can donate lone pairs of electrons to form stable complexes with metal ions. This chelation process is crucial in various chemical reactions, as it can stabilize reactive intermediates and facilitate the formation of desired products .
Comparison with Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): A well-known chelating agent with a similar structure but with four carboxyl groups instead of two.
Tetramethylethylenediamine (TMEDA): Another chelating agent with methyl groups attached to the nitrogen atoms.
Tetraethylethylenediamine (TEEDA): Similar to TMEDA but with ethyl groups instead of methyl groups.
Uniqueness: Ethylenediamine tartrate is unique due to its specific combination of ethylenediamine and tartaric acid, which provides distinct chelating properties and crystalline structure. This uniqueness makes it particularly useful in applications requiring precise control over metal ion concentrations and stability.
Properties
IUPAC Name |
2,3-dihydroxybutanedioic acid;ethane-1,2-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O6.C2H8N2/c5-1(3(7)8)2(6)4(9)10;3-1-2-4/h1-2,5-6H,(H,7,8)(H,9,10);1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJAZXGJBIMYLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)N.C(C(C(=O)O)O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50912609 | |
Record name | 2,3-Dihydroxybutanedioic acid--ethane-1,2-diamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50912609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22719-15-9, 996-78-1 | |
Record name | Ethylenediamine tartrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022719159 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC97173 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97173 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-Dihydroxybutanedioic acid--ethane-1,2-diamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50912609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethylenediamine tartrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.052 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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